4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
Description
4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a conjugated thiazole-oxazole scaffold. The molecule integrates a cyano-vinyl linker, a 4-methylphenyl-substituted thiazole, and a 5-methyloxazole sulfonamide moiety. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The presence of electron-withdrawing cyano and sulfonamide groups likely enhances its binding affinity to biological targets, while the aromatic thiazole and oxazole rings contribute to π-π stacking interactions in receptor pockets.
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S2/c1-15-3-5-17(6-4-15)21-14-32-23(26-21)18(12-24)13-25-19-7-9-20(10-8-19)33(29,30)28-22-11-16(2)31-27-22/h3-11,13-14,25H,1-2H3,(H,27,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLIHOLBIKRLS-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide , also referred to by its IUPAC name, is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C23H19N5O3S2
- Molecular Weight : 477.6 g/mol
- CAS Number : 1021262-41-8
Structural Features
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of sulfonamide and oxazole moieties further enhances its potential as a bioactive agent.
Anticancer Activity
Research has indicated that compounds with similar structural motifs, particularly those containing thiazole and sulfonamide groups, exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Thiazole Derivatives
A study demonstrated that thiazole-based compounds could inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM, indicating their potential as anticancer agents .
Antimicrobial Activity
Compounds containing thiazole rings have also been documented for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.
Research Findings
A comparative study showed that certain thiazole derivatives displayed comparable antibacterial effects to established antibiotics, suggesting their potential use in treating resistant bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Apoptosis Induction : Compounds similar to this one have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 27.3 | |
| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
| Antimicrobial | Various Bacteria | Varies |
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-1,3-thiazole derivatives | Thiazole ring | Anticancer |
| Sulfonamide derivatives | Sulfonamide group | Antimicrobial |
| 1,2-Oxazole derivatives | Oxazole ring | Antioxidant |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs (Table 1) share core sulfonamide or acetamide frameworks but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Aromatic Substitution : The 4-methylphenyl-thiazole in the target compound may offer better π-π stacking than 4-ethylphenyl in 588714-58-3, favoring target engagement .
- Solubility: Compounds with polar groups (e.g., methoxy in 326092-35-7) likely exhibit higher aqueous solubility than the methyl/cyano-dominated target compound.
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Metabolic Stability : The methyl groups on thiazole and oxazole may reduce CYP450-mediated metabolism compared to methoxy-containing analogs like 326092-35-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
